N-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-2-[[1-oxo-2-(1-oxo-2-isoquinolinyl)ethyl]amino]acetamide
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Overview
Description
N-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-2-[[1-oxo-2-(1-oxo-2-isoquinolinyl)ethyl]amino]acetamide is a N-acyl-amino acid.
Scientific Research Applications
Antimicrobial and Anticancer Applications
- Research has explored derivatives of N-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-2-[[1-oxo-2-(1-oxo-2-isoquinolinyl)ethyl]amino]acetamide for potential antimicrobial and anticancer activities. Some derivatives were found to have significant antimicrobial activity against various strains like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007); (Mehta et al., 2019). Other studies demonstrated the potential of similar compounds in anticancer applications, showing cytotoxic activity against cancer cell lines (Hassan et al., 2021).
Synthesis and Chemical Properties
- Several studies have focused on the synthesis of related compounds, examining their chemical structures and properties. This includes the development of various derivatives and their spectral characteristics (Reimlinge, Billiau, & Lingier, 1976); (Fathalla & Pazdera, 2017).
Anxiosedative and Antidepressant Properties
- Research on the psychotropic properties of related quinazoline derivatives has been conducted. Some compounds exhibited promising anxiolytic, antiphobic, and antidepressant activity (Tyurenkov et al., 2013).
Insecticidal Activity
- Derivatives of this compound have been studied for their potential as insecticides. Certain pyridine derivatives showed strong aphidicidal activities, indicating potential for agricultural applications (Bakhite et al., 2014).
Structural and Analytical Studies
- Structural analysis of similar compounds, including X-ray powder diffraction studies, has been conducted to understand their physical properties, which could be relevant for developing potential pesticides (Olszewska, Tarasiuk, & Pikus, 2009).
Properties
Molecular Formula |
C26H30ClN5O3 |
---|---|
Molecular Weight |
496 g/mol |
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-[[2-(1-oxoisoquinolin-2-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C26H30ClN5O3/c27-21-6-3-7-22(17-21)31-15-13-30(14-16-31)11-4-10-28-24(33)18-29-25(34)19-32-12-9-20-5-1-2-8-23(20)26(32)35/h1-3,5-9,12,17H,4,10-11,13-16,18-19H2,(H,28,33)(H,29,34) |
InChI Key |
QXNDGEQWUVIXRO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC(=O)CNC(=O)CN2C=CC3=CC=CC=C3C2=O)C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)CNC(=O)CN2C=CC3=CC=CC=C3C2=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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